molecular formula C57H104O6 B052976 Trielaidin CAS No. 537-39-3

Trielaidin

Cat. No. B052976
CAS RN: 537-39-3
M. Wt: 885.4 g/mol
InChI Key: PHYFQTYBJUILEZ-WUOFIQDXSA-N
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Description

Trielaidin is a triglyceride formed by the esterification of the three hydroxy groups of glycerol with elaidic acid . It is a component of partially hydrogenated vegetable oils .


Synthesis Analysis

Trielaidin can be synthesized through the heat-induced formation of trans fatty acids in edible oils . A study has developed a rapid and pretreatment-free quantification approach for trans fatty acids in 13 edible oils with Raman spectroscopy and chemometric methods . Another study has designed and synthesized a novel acidic ionic liquid and explored its catalytic efficiency for the synthesis of 1,2,4-triazolidine-3-thione derivatives .


Molecular Structure Analysis

Trielaidin’s molecular structures consist of a glycerol group and three oleic acid groups . The difference between triolein (cis) and trielaidin (trans) is the spatial conformation of the three double bonds .


Chemical Reactions Analysis

Trielaidin is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . A study has shown that the concentration of trans fatty acids in various oils can be well-predicted based on the Raman spectral features in the region of 1640–1680 cm−1 (characteristic to C=C stretching modes) .


Physical And Chemical Properties Analysis

Trielaidin is a colorless to yellowish, oily liquid . Its molecular weight is 885.43, and its formula is C57H104O6 . It has a density of 0.9±0.1 g/cm3, a boiling point of 818.7±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.0 mmHg at 25°C .

Scientific Research Applications

Application in Thermal Degradation and Isomerisation Kinetics Studies

Specific Scientific Field

Chemistry, specifically the study of thermal degradation and isomerisation kinetics.

Summary of the Application

Triolein, a triglyceride containing oleic acid, has been isothermally treated at various temperatures under a nitrogen atmosphere. The products formed during the thermal treatment have been analysed both by infrared spectrometry and GC-MS .

Methods of Application or Experimental Procedures

The experiment involved isothermal treatment of triolein at 280, 300, and 325 oC in glass vials under a nitrogen atmosphere. The products formed during the thermal treatment at each temperature were analysed both by infrared spectrometry and GC-MS .

Results or Outcomes

The combined analysis reveals that the thermal treatment induces not only cis-trans isomerisation but also fission and fusion in the molecules. Furthermore, migration of the double bond in oleic and elaidic acids forming cis and trans isomers of the 18:1 acid was also observed .

Application in Infrared Spectroscopy

Specific Scientific Field

Analytical Chemistry, specifically Infrared Spectroscopy.

Summary of the Application

Infrared Spectroscopy has been used for the rapid determination of total saturated, trans, monounsaturated, and polyunsaturated fatty acids .

Methods of Application or Experimental Procedures

A small volume of a calibration standard is placed on top of the pre-heated (65°C) horizontal surface of the internal reflection .

Results or Outcomes

The application of Infrared Spectroscopy in conjunction with multivariate statistical analysis has been routinely applied to compositional determinations, classifications, and prediction of functionality .

Application in Trans Fatty Acids Detection

Specific Scientific Field

Food Science and Nutrition, specifically the detection of trans fatty acids (TFAs).

Summary of the Application

Trans fatty acids (TFAs), a type of unsaturated fatty acids, have been linked to increased risks of coronary heart disease and other health problems. Thus, efficient and reliable detection methods for TFAs are of great importance for both industrial applications and research purposes .

Safety And Hazards

When handling Trielaidin, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of ingestion or inhalation, seek immediate medical attention .

properties

IUPAC Name

2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl (E)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54H,4-24,31-53H2,1-3H3/b28-25+,29-26+,30-27+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYFQTYBJUILEZ-WUOFIQDXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C/CCCCCCCC)COC(=O)CCCCCCC/C=C/CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H104O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101318457
Record name Trielaidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

885.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trielaidin

CAS RN

537-39-3
Record name Trielaidin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=537-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trielaidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trielaidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3-propanetriyl tris[(E)-9-octadecenoate]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.879
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYCERYL TRIELAIDATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/352S6U20HL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
658
Citations
JC van Miltenburg, PJ Van Ekeren… - Journal of Chemical & …, 2003 - ACS Publications
Heat capacities of the α- and the β-phase of trielaidin were measured from 10 to 360 K. The enthalpy of fusion of the stable β-phase was found to be 177.4 J·g -1 , the triple point …
Number of citations: 9 pubs.acs.org
C Culot, B Norberg, G Evrard, F Durant - … Crystallographica Section B …, 2000 - scripts.iucr.org
This work reports on the structure of trielaidin [EEE, 1,2,3-tri(trans-9-octadecenoyl)glycerol], a trans unsaturated triglyceride present in many refined fatty materials (margarines, …
Number of citations: 20 scripts.iucr.org
RL Wolff, NA Combe, B Entressangles - Lipids, 1985 - Wiley Online Library
Abstract Effects of dietary trielaidin upon the alkenyl chain profile of plasmalogens were studied using heart mitochondria of rats fed a semi‐purified diet containing 10% of fat …
Number of citations: 14 aocs.onlinelibrary.wiley.com
K Dohi, F Kaneko, T Kawaguchi - Journal of crystal growth, 2002 - Elsevier
Polymorphism of trielaidin C 3 H 5 (OCOC 17 H 33 ) 3 , which is a typical monoacid trans-unsaturated TAG, has been studied with X-ray diffraction and vibrational (IR and Raman) …
Number of citations: 23 www.sciencedirect.com
PO Astorg, J Chevalier - Lipids, 1987 - Springer
Male and female weanling rats that were born to dams fed a diet low in linolenic acid received diets of 15% lipids by weight containing 45% elaidic acid (as trielaidin) and 8.5% or 0.1% …
Number of citations: 20 link.springer.com
RL Wolff, NA Combe, B Entressangles - Reproduction, Nutrition …, 1988 - europepmc.org
Weaned rats were fed for 7 or 32 days a semi-purified diet containing 10% of fat supplement in which elaidic acid accounted for 64.5% of total fatty acids. Alkenyl groups from …
Number of citations: 1 europepmc.org
F Plumasson, L Henry - Arch. Sci. physiol., 1964 - cabdirect.org
A complete semi-synthetic diet was based on sucrose with 23% casein and 10% lard, and 2 test diets were similar but had 10% trielaidin instead of lard; choline was omitted from one. …
Number of citations: 1 www.cabdirect.org
W Tsuzuki - Chemistry and physics of lipids, 2010 - Elsevier
… lipids, we used highly purified triolein and trielaidin instead of commercially available vegetable oils and … of the double bonds of triolein and trielaidin can be assessed by estimating the …
Number of citations: 40 www.sciencedirect.com
N Munsch - Annales de la Nutrition et de l'Alimentation, 1970 - cabdirect.org
… and cytoplasm for rats given trielaidin. In tissues from rats given trielaidin, elaidic acid C18: 1 (… In liver lipid of 15 rats given trielaidin there was C18: 1 (9 and 11) 16.4 to 32.4, elaidic acid …
Number of citations: 0 www.cabdirect.org
RH Barnes, E Kwong, LR Mattick… - Proceedings of the …, 1961 - journals.sagepub.com
… any pair of fats except the triolein and trielaidin. The natural form (triolein) gave slightly higher cholesterol values than the unnatural form (trielaidin). The more saturated hydrogenated …
Number of citations: 8 journals.sagepub.com

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